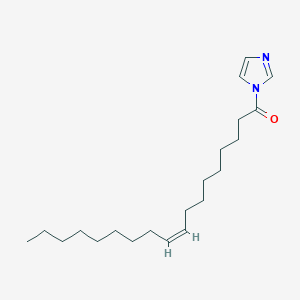

Oleoylimidazolide

描述

属性

IUPAC Name |

(Z)-1-imidazol-1-yloctadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-19-18-22-20-23/h9-10,18-20H,2-8,11-17H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVFNKRGKLUGOJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64833-92-7 | |

| Record name | Oleoylimidazolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064833927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Pathways and Advanced Derivatization of Oleoylimidazolide

Established Methods for Oleoylimidazolide Synthesis

The primary and most effective method for synthesizing this compound involves the activation of oleic acid using N,N'-Carbonyldiimidazole (CDI). acs.orgresearchgate.net This approach is favored for its mild reaction conditions and the high reactivity of the resulting acyl imidazolide (B1226674), which facilitates subsequent nucleophilic substitution reactions. wikipedia.org

Carboxylic Acid Activation via N,N'-Carbonyldiimidazole (CDI)

The reaction between a carboxylic acid, such as oleic acid, and CDI leads to the formation of a highly reactive acyl imidazolide intermediate. wikipedia.org This process is widely employed in organic synthesis, particularly in peptide coupling and the formation of esters and amides. wikipedia.orgresearchgate.net The driving force for this reaction is the formation of the stable imidazole (B134444) molecule and the release of carbon dioxide as a byproduct. wikipedia.org The general reaction can be represented as follows:

R-COOH + (Im)₂CO → R-CO-Im + ImH + CO₂

Where R-COOH is the carboxylic acid (oleic acid in this case), (Im)₂CO is N,N'-Carbonyldiimidazole, R-CO-Im is the acyl imidazolide (this compound), and ImH is imidazole.

The use of CDI offers several advantages over other activating agents, such as acid chlorides or anhydrides. The reaction conditions are typically mild, and the byproducts, imidazole and carbon dioxide, are relatively innocuous and easily removed. wikipedia.org This method often results in high yields and minimal racemization when dealing with chiral molecules. wikipedia.org

Mechanistic Insights into Imidazolide Formation Reactions

The formation of an acyl imidazolide from a carboxylic acid and CDI proceeds through a well-defined mechanism. Initially, the carboxylic acid attacks one of the carbonyl carbons of CDI, leading to the formation of a mixed anhydride (B1165640) intermediate. This intermediate is unstable and subsequently undergoes nucleophilic attack by the liberated imidazole molecule. This attack results in the displacement of a second imidazole molecule and the formation of the desired acyl imidazolide, along with the release of carbon dioxide. wikipedia.org

Recent studies have indicated that the formation of acyl imidazolides can be subject to acid catalysis. acs.org The presence of an exogenous proton source can accelerate the reaction. acs.org This catalytic effect is believed to proceed through the protonation of the CDI, making it more susceptible to nucleophilic attack by the carboxylic acid. The intermediate formation of N-acylimidazole is a key step in this catalytic cycle. core.ac.uk

Strategies for Optimizing this compound Yields and Purity

Several strategies can be employed to optimize the yield and purity of this compound during its synthesis. One critical factor is the complete removal of any excess CDI from the reaction mixture. researchgate.net Excess CDI can react with the target nucleophile in subsequent steps, leading to unwanted side products and reduced yields of the desired acylated product. researchgate.net

The reaction conditions, including solvent, temperature, and reaction time, also play a crucial role. Anhydrous conditions are essential as CDI readily hydrolyzes in the presence of water to form imidazole and carbon dioxide. wikipedia.org The choice of solvent can influence the solubility of the reactants and the reaction rate. Common solvents for this reaction include tetrahydrofuran (B95107) and other inert organic solvents. google.com

Furthermore, the stoichiometry of the reactants must be carefully controlled. Using a slight excess of CDI can ensure the complete conversion of the carboxylic acid to the imidazolide. researchgate.net However, as mentioned, this excess must be removed before the subsequent derivatization step. Techniques for removing excess CDI include precipitation and filtration or the use of scavenging resins. researchgate.net

| Parameter | Recommended Condition | Rationale |

| Activating Agent | N,N'-Carbonyldiimidazole (CDI) | Mild reaction conditions, high reactivity of product, innocuous byproducts. wikipedia.org |

| Catalyst | Acid catalyst (optional) | Can accelerate the reaction rate. acs.org |

| Solvent | Anhydrous inert organic solvents (e.g., THF) | Prevents hydrolysis of CDI and ensures solubility of reactants. wikipedia.orggoogle.com |

| Stoichiometry | Slight excess of CDI | Ensures complete conversion of the carboxylic acid. researchgate.net |

| Post-synthesis Purification | Removal of excess CDI | Prevents side reactions in subsequent derivatization steps. researchgate.net |

Sophisticated Derivatization Strategies Utilizing this compound as a Precursor

This compound's high reactivity makes it an excellent precursor for a variety of acylation reactions, particularly in the synthesis of complex lipids and phospholipids (B1166683). researchgate.net Its ability to readily transfer the oleoyl (B10858665) group to a nucleophile is central to its utility in these synthetic pathways.

Acylation Reactions in Complex Lipid and Phospholipid Synthesis

In the realm of lipid synthesis, this compound serves as a potent acylating agent. It can be used to introduce the oleoyl fatty acid chain into various lipid backbones, including glycerol (B35011) and its derivatives. This is a fundamental step in the construction of more complex lipid structures, such as triglycerides and phospholipids. researchgate.netmsu.edu The acylation reaction typically involves the nucleophilic attack of a hydroxyl group on the activated carbonyl carbon of the this compound, leading to the formation of an ester linkage and the release of imidazole.

The synthesis of phospholipids, which are essential components of all cell membranes, often relies on such acylation steps. wikipedia.org These pathways can involve the sequential acylation of a glycerol-3-phosphate backbone to form phosphatidic acid, a key intermediate in phospholipid biosynthesis. nih.gov

Formation of Dioleoyl Phospholipids and Related Analogs

A significant application of this compound is in the synthesis of dioleoyl phospholipids. These are phospholipids that contain two oleic acid chains esterified to the glycerol backbone. One common example is the synthesis of 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC). While biological systems utilize enzymatic pathways for this synthesis, chemical methods often employ activated fatty acids like this compound. biorxiv.orgmdpi.com

The synthesis can proceed by acylating a lysophospholipid (a phospholipid with only one fatty acid chain) with this compound. The hydroxyl group on the lysophospholipid acts as the nucleophile, attacking the this compound to form the dioleoyl phospholipid. This strategy allows for the specific introduction of the oleoyl group at a defined position on the glycerol backbone. The synthesis of other dioleoyl phospholipids, such as dioleoyl phosphatidylethanolamine (B1630911) (DOPE) and dioleoyl phosphatidylglycerol (DOPG), can be achieved through similar acylation strategies using the appropriate head group precursors. biorxiv.org

Reacylation of Lysoplasmalogens and Ether Lipids

This compound serves as a key reagent in the semisynthesis of complex glycerophospholipids, particularly in the reacylation of lysoplasmalogens and other ether lipids. This method allows for the introduction of a defined oleoyl acyl chain into the sn-2 position of the glycerol backbone, providing a route to structurally precise phospholipids that are otherwise difficult to obtain from natural sources.

A significant application of this compound is in the preparation of choline (B1196258) and ethanolamine (B43304) plasmalogens. nih.govnih.govgla.ac.uk The general strategy involves the deacylation of naturally occurring plasmalogens, such as those from beef heart, through mild alkaline hydrolysis to yield lysoplasmalogens. nih.govnih.gov These intermediates are then reacylated using this compound. To ensure regioselective acylation at the sn-2 hydroxyl group and to prevent side reactions, the amino group of ethanolamine plasmalogens is typically protected with a trityl group prior to reacylation. nih.govnih.gov

The reacylation reaction itself is facilitated by the presence of a strong base, the methylsulfinylmethide anion (dimsyl anion), which acts as a catalyst. nih.govnih.govnih.gov This anion is a potent, non-nucleophilic base that deprotonates the sn-2 hydroxyl group of the lysoplasmalogen, activating it for nucleophilic attack on the carbonyl carbon of this compound. The imidazolide group is an excellent leaving group, driving the reaction towards the formation of the desired diacyl or alkyl-acyl phospholipid. Following the acylation, the protecting group on the ethanolamine headgroup can be removed, for instance, by treatment with silicic acid in a non-polar solvent like hexane. nih.govnih.gov This synthetic approach yields plasmalogens that are free of geometric, positional, and steric isomers, which is a notable advantage over other purification methods that rely on the differential reactivity of plasmalogens. nih.govnih.gov

The table below summarizes key research findings on the use of this compound for the reacylation of lysoplasmalogens and ether lipids.

| Starting Material | Reagent | Catalyst/Conditions | Product | Key Findings |

| Beef heart plasmalogens (deacylated to lysoplasmalogens) | This compound | Methylsulfinylmethide anion | Choline and ethanolamine plasmalogens | A method for preparing plasmalogens with defined acyl chains, free of isomers. nih.govnih.gov |

| N-trityl ethanolamine lysoplasmalogen | This compound | Methylsulfinylmethide anion | N-trityl ethanolamine plasmalogen | The trityl group effectively protects the amino group during reacylation. nih.govnih.gov |

| Glycerophosphocholine (GPC) cadmium chloride complex | Fatty acid imidazolides (including this compound) | Methylsulfinylmethide anion in DMSO-THF | 1,2-diacyl-sn-glycero-3-phosphocholines | A facile procedure for synthesizing saturated and mixed-chain phosphatidylcholines with yields over 70%. nih.gov |

This compound in the Preparation of Other Fatty Acid Derivatives (e.g., Nucleotide Conjugates)

This compound is an activated form of oleic acid, and as such, it is a potent acylating agent capable of reacting with a variety of nucleophiles beyond the hydroxyl groups of lysophospholipids. chemeurope.comtestbook.combyjus.com The principle of acylation involves the addition of an acyl group to a compound, and reagents like acyl halides, anhydrides, and imidazolides are commonly used for this purpose. chemeurope.comtestbook.combyjus.com These acylating agents react with nucleophiles such as alcohols to form esters and with amines to form amides. chemeurope.commnstate.educhemguide.co.uk

The reactivity of this compound is demonstrated in its use to acylate proteins, such as bee venom phospholipase A2. nih.govnih.gov This reaction indicates that this compound can react with nucleophilic amino acid side chains within the enzyme. Although the specific target for acylation in this case was suggested not to be primary amino groups due to the instability of the adduct under acidic conditions, it highlights the reagent's broader reactivity. nih.gov

While direct, specific examples of this compound being used for the synthesis of fatty acid-nucleotide conjugates are not detailed in the available research, its established chemical reactivity suggests this is a plausible application. Nucleotides possess several nucleophilic sites that could potentially react with this compound, including the hydroxyl groups on the ribose or deoxyribose sugar and the exocyclic amino groups on the nucleobases (adenine, guanine, and cytosine). The reaction would proceed via a nucleophilic acyl substitution mechanism, where a nucleophilic group on the nucleotide attacks the electrophilic carbonyl carbon of this compound, leading to the displacement of the imidazole leaving group and the formation of a new covalent bond (an ester or an amide).

The synthesis of fatty acid-oligonucleotide conjugates is an area of significant interest for enhancing the therapeutic properties of oligonucleotides, such as their stability and cellular uptake. dntb.gov.ua Current methods for creating these conjugates often employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the fatty acid's carboxyl group. nih.gov this compound represents a pre-activated form of oleic acid, which could potentially streamline this process by eliminating the need for a separate in-situ activation step. Given the general reactivity of acylimidazolides with both hydroxyl and amino groups, it is conceivable that this compound could be employed to create oleoyl-nucleotide conjugates for various research and therapeutic applications.

Chemical Reactivity and Mechanistic Investigations of Oleoylimidazolide

Oleoylimidazolide as a Highly Reactive Acylating Agent in Organic Transformations

This compound functions as a potent acylating agent, a compound that introduces an acyl group (in this case, an oleoyl (B10858665) group) into a substrate molecule. wikipedia.org This reactivity is fundamental to its application in organic synthesis, including the preparation of esters and amides from corresponding alcohols and amines. wikipedia.orgresearchgate.net The high reactivity of this compound, and acyl imidazolides in general, stems from the electronic properties of the imidazolide (B1226674) group attached to the carbonyl carbon. brainly.comkyoto-u.ac.jp These compounds are noted for their ability to acylate nucleophiles like hydroxyl groups, even under aqueous conditions. kyoto-u.ac.jp

Nucleophilic Acyl Substitution Mechanisms Involving Imidazolides

The primary mechanism through which this compound transfers its oleoyl group is nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of the acyl group. byjus.com The process typically proceeds through a two-step, addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A nucleophile (e.g., an alcohol or amine) attacks the carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, and its electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. byjus.comtestbook.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses, reforming the carbon-oxygen double bond. In this step, the imidazole (B134444) group is expelled as a leaving group, and the nucleophile remains bonded to the acyl group, completing the substitution. masterorganicchemistry.comtestbook.com

Role of the Imidazole Moiety as an Activated Leaving Group

The exceptional reactivity of this compound as an acylating agent is largely attributed to the nature of the imidazole moiety, which functions as a highly effective leaving group. brainly.comnih.gov Unlike typical amides, which are generally poor acylating agents due to the instability of the amide anion as a leaving group, acyl imidazolides are significantly more reactive. brainly.com

Several factors contribute to the efficacy of imidazole as a leaving group:

Reduced Resonance Stabilization: In contrast to standard amides where the nitrogen's lone pair strongly donates into the carbonyl group, this resonance stabilization is less pronounced in imidazolides. This lack of strong stabilization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. brainly.com

Stability of the Leaving Group: The imidazole anion that departs during the substitution reaction is stabilized by its aromaticity. This inherent stability makes it a "good" leaving group, as its expulsion is energetically favorable. brainly.comgla.ac.uk

Catalytic Role: In many reactions, imidazole can also act as a catalyst. It can function as a base to deprotonate the incoming nucleophile, increasing its reactivity, and subsequently as an acid to protonate the leaving group, facilitating its departure. nih.gov

Table 1: Comparison of Reactivity in Acyl Compounds

| Acyl Compound Class | Leaving Group | Relative Reactivity | Rationale |

|---|---|---|---|

| Acyl Chlorides | Cl⁻ | Very High | Chloride is a very weak base and an excellent leaving group. |

| Acid Anhydrides | RCOO⁻ | High | Carboxylate is a good, resonance-stabilized leaving group. |

| Acyl Imidazolides | Imidazole⁻ | High | Imidazole is a stable, aromatic leaving group. brainly.com |

| Esters | RO⁻ | Moderate | Alkoxides are stronger bases and less effective leaving groups. |

Regioselectivity and Stereoselectivity Considerations in this compound-Mediated Reactions

Regioselectivity refers to the preference of a reaction to occur at one position over another, while stereoselectivity describes the preference for the formation of one stereoisomer over others. khanacademy.orgwikipedia.orgyoutube.com

In the context of this compound-mediated reactions, these factors are crucial when the substrate molecule contains multiple potential reaction sites or when new chiral centers are formed.

Regioselectivity: When a substrate has multiple nucleophilic groups (e.g., a polyol or a diamine), the acylation reaction may favor one group over another. This selectivity is influenced by factors such as steric hindrance and the relative nucleophilicity of the different sites. wikipedia.orgorganic-chemistry.org For example, a primary alcohol will generally react faster than a more sterically hindered secondary alcohol. jk-sci.com While specific studies detailing the regioselectivity of this compound are not extensively documented in the reviewed literature, the principles of acylation suggest that reactions would favor less hindered and more nucleophilic positions. organic-chemistry.org

Stereoselectivity: If the acylation of a chiral substrate or a reaction involving a chiral catalyst leads to the formation of diastereomers, one may be formed in preference to the other (diastereoselectivity). masterorganicchemistry.comharvard.edu Similarly, reactions creating a new stereocenter can potentially favor one enantiomer over the other (enantioselectivity), though this typically requires a chiral influence. masterorganicchemistry.com In enzyme-catalyzed reactions, where the chiral environment of the enzyme's active site dictates the approach of the substrate, stereoselectivity is often absolute. nih.gov For non-enzymatic reactions, the stereochemical outcome depends on the transition states involved, but specific data for this compound is limited. harvard.edumdpi.com

Kinetic and Thermodynamical Parameters Governing this compound Reactivity

The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetics: Kinetic studies focus on the rate of a reaction. A key finding for this compound comes from its use in activating phospholipase A2. In one study, the reaction rate was found to be highly dependent on pH, with an optimal rate observed around pH 8.0. nih.govcnjournals.com This pH optimum suggests the involvement of specific ionizable groups in the protein substrate that must be in the correct protonation state to react. nih.gov The kinetics of such covalent modifications can be monitored by techniques like fluorescence spectroscopy. nih.gov Generally, the rate of acylation by acylimidazolides is influenced by the concentration of reactants, temperature, and the solvent used. researchgate.netnih.gov

Thermodynamics: Thermodynamics deals with the energy changes during a reaction, determining its spontaneity and equilibrium position. orientjchem.orgmdpi.com Acylation reactions are typically governed by the relative stability of the reactants and products. msu.edu The high reactivity of acyl imidazolides suggests that the products of acylation (e.g., esters and amides) are significantly more thermodynamically stable than the starting acyl imidazolide. brainly.com The change in Gibbs free energy (ΔG) for these reactions is negative, indicating a spontaneous process. chemrevlett.com While specific thermodynamic values like ΔH (enthalpy) and ΔS (entropy) for this compound reactions are not readily available in the literature, the exothermic nature of similar acylation reactions is well-established. chemrevlett.com

Table 2: Investigated Parameters in an this compound-Mediated Enzyme Activation

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| Reaction Type | Irreversible covalent modification of Phospholipase A2 | This compound acts as a potent, permanent activator. | nih.gov |

| Optimal pH | ~8.0 | Reaction rate is maximized when specific protein residues are deprotonated. | nih.govcnjournals.com |

| Kinetic Monitoring | Decrease in tryptophan fluorescence | Provides a real-time method to track the progress of the covalent modification. | gla.ac.uknih.gov |

| Proposed Mechanism | Involves a histidine and a primary amino group on the enzyme | Specific amino acids in the active site are crucial for the reaction. | nih.gov |

Enzymatic and Biochemical Interactions of Oleoylimidazolide

Specific Interactions with Phospholipase A2 (PLA2) Enzymes

Oleoylimidazolide exhibits a high degree of specificity in its interactions with PLA2 enzymes, particularly those from bee and snake venoms. This interaction is characterized by a significant enhancement of the enzyme's catalytic activity through a mechanism involving covalent modification and conformational changes.

The activation of PLA2 by this compound is an irreversible process that results from the covalent attachment of an oleoyl (B10858665) group to the enzyme. This acylation event leads to a substantial increase in the enzyme's catalytic activity. Studies have shown that imidazolide (B1226674) derivatives of long-chain fatty acids are potent activators of bee venom PLA2, with the activation corresponding to the addition of a single acyl residue to the protein molecule. The degree of activation is dependent on the concentration of calcium ions, and at low concentrations, the activation can be over 100-fold. This acyl-group activation can substitute for the activation typically provided by free fatty acids, but it results in significantly higher activities, suggesting that fatty acids function as allosteric activators of the enzyme. soton.ac.uk

The reaction with this compound is believed to involve the cooperative action of two ionizing groups on the enzyme. Research on the acidic isoform of PLA2 from Naja mossambica mossambica venom suggests that the binding of this compound occurs at a specific activation site. The subsequent chemical modification is thought to involve a non-essential histidine residue and a primary amino group on the protein. mdpi.com

The covalent modification of PLA2 by this compound has been confirmed through various experimental approaches. The addition of a single molar equivalent of this compound to the acidic PLA2 isoform from Naja mossambica mossambica venom leads to irreversible activation. mdpi.com This modification is distinct from the non-covalent binding of oleic acid, which produces only a transient activation. The covalent linkage of the oleoyl group to the protein is the key to the sustained increase in enzymatic activity. mdpi.comacs.org

The stability of the activated enzyme to various denaturing conditions provides further evidence for a stable covalent modification. For instance, bee venom PLA2 activated by this compound demonstrates a marked increase in resistance to inactivation by thiols and proteinases. plos.org

The binding and subsequent acylation of PLA2 by this compound induce significant conformational changes in the enzyme's structure. These structural alterations are believed to be the primary basis for the observed enhancement in catalytic activity. Circular dichroism (CD) spectroscopy of bee venom PLA2 treated with this compound revealed a change in the secondary structure, with an apparent increase in both α-helix and β-sheet content. researchgate.net

Furthermore, changes in the tryptophan fluorescence of the enzyme have been observed upon interaction with this compound. The reaction of bee venom PLA2 with this compound results in a biphasic fluorescence response. An initial rapid decrease is attributed to the occupation of the fatty acid binding site, which is followed by a slower, progressive decrease accompanied by a red shift in the emission maximum. This second phase of fluorescence change correlates with the rate of increase in catalytic activity, suggesting it is linked to the conformational rearrangement of the protein following covalent modification. researchgate.net In studies with the acidic PLA2 from Naja mossambica mossambica venom, a significant reduction in tryptophan fluorescence with a distinct red shift was also observed upon covalent modification by this compound, confirming a substantial conformational change. mdpi.com

The covalent modification by this compound not only activates PLA2 but also enhances its stability. Bee venom PLA2 activated by this compound shows increased resistance to reversible inactivation by 1-propanol (B7761284). researchgate.net Moreover, the activated enzyme exhibits a dramatic increase in stability against thiols and proteinases, further supporting the model of activation through a significant and stable conformational change. plos.org

The impact on catalytic efficiency is profound. Activation of bee venom PLA2 by this compound can lead to a 45.7-fold increase in catalytic activity in the presence of 20% 1-propanol and a 60-fold increase in lytic activity against rabbit erythrocytes. researchgate.net Similarly, treatment of the acidic PLA2 isoform from Naja mossambica mossambica with this compound results in a 60-fold increase in lytic activity. acs.org The activation is also sensitive to the structure of the substrate. soton.ac.uk

Table 1: Effects of this compound on PLA2

| Feature | Observation | Enzyme Source | Reference |

|---|---|---|---|

| Activation | Irreversible, over 100-fold at low Ca2+ | Bee venom | soton.ac.uk |

| Modification | Covalent addition of a single oleoyl group | Bee venom, Naja mossambica mossambica | soton.ac.ukmdpi.com |

| Conformational Change | Increase in α-helix and β-sheet content | Bee venom | researchgate.net |

| Fluorescence Change | Biphasic response with red shift | Bee venom | researchgate.net |

| Stability | Increased resistance to thiols and proteinases | Bee venom | plos.org |

| Catalytic Efficiency | 45.7-fold increase (in 20% 1-propanol) | Bee venom | researchgate.net |

| Lytic Activity | 60-fold increase | Bee venom, Naja mossambica mossambica | acs.orgresearchgate.net |

Conformational Changes Induced in PLA2 upon this compound Binding

Exploration of this compound as a Probe for Lipid-Protein Interactions

While this compound has proven to be a highly specific tool for activating certain PLA2 enzymes, its utility as a general probe for studying a wide range of lipid-protein interactions is limited. Its primary application in this context is as a targeted probe for the fatty acid binding site on PLA2. The irreversible covalent bond it forms allows for the specific labeling and identification of this site, facilitating structural and functional studies of the enzyme. mdpi.comresearchgate.net

The specificity of this compound for a particular binding site on PLA2 contrasts with broader-spectrum probes used in lipid-protein interaction studies, such as photoactivatable and clickable lipid analogs. These more general probes are designed to be incorporated into cellular membranes and can be activated to crosslink with any nearby protein, enabling the identification of a wider range of lipid-protein interactions. This compound's reactivity is more analogous to an affinity label, designed for a specific target protein.

Potential Roles in Modulating Cellular Biochemical Pathways (Excluding Human Clinical Contexts)

The activation of PLA2 by this compound has significant downstream consequences for cellular biochemical pathways, primarily through the enzymatic products of PLA2. PLA2 catalyzes the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. aai.org

The released free fatty acid, often arachidonic acid, is a precursor for the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. These molecules are potent mediators of various cellular processes. For example, in non-human systems, the activation of PLA2 and subsequent production of prostaglandins can modulate inflammatory responses and immune cell function. frontiersin.org

Furthermore, the activation of PLA2 can influence other signaling cascades. The products of PLA2 activity can indirectly lead to the activation of other phospholipases and the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). mdpi.com Additionally, PLA2 activation has been linked to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK/MAPK pathway, which are central to regulating cell growth, proliferation, and differentiation in various non-human model systems. mdpi.comfrontiersin.org Therefore, by potently activating PLA2, this compound can serve as a chemical tool to initiate and study these complex downstream signaling events in a controlled, non-clinical research setting.

Advanced Analytical Methodologies for Research on Oleoylimidazolide and Its Reaction Products

Chromatographic Techniques for High-Resolution Separation and Quantitative Analysis

Chromatographic methods are fundamental in the analysis of oleoylimidazolide and its derivatives, enabling the separation of complex mixtures with high resolution. These techniques are essential for both qualitative assessment and precise quantitative measurements.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for real-time monitoring of chemical reactions involving this compound and for assessing the purity of the resulting products. acs.orgresearchgate.net In a typical application, such as the acylation of a substrate using this compound, TLC allows for the visualization of the consumption of starting materials and the formation of the desired product. biorxiv.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is commonly coated with a solid adsorbent like silica (B1680970) gel. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase; less polar compounds generally travel further up the plate. researchgate.net For instance, in the synthesis of plasmalogens, a class of lipids that can be formed through reactions involving activated fatty acids, silver nitrate-impregnated TLC plates (Ag-TLC) are used with specific solvent systems to separate cis and trans isomers. biorxiv.org Visualization of the separated spots is often achieved using UV light, as the imidazole (B134444) ring is UV-active, or by staining with agents like iodine vapor. researchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to identify components relative to standards. researchgate.net

Table 1: Representative TLC Conditions for Lipid Separation

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates; may be pre-treated with 5% AgNO3 for isomer separation. biorxiv.org |

| Mobile Phase (Eluent) | Chloroform/Methanol/Water (e.g., 4.5:2.3:0.2 v/v/v) is effective for separating polar lipids like plasmalogens. biorxiv.org |

| Sample Application | Micro-pipette spotting of dilute solutions in a volatile solvent. researchgate.net |

| Development | In a sealed chamber pre-saturated with eluent vapor. researchgate.net |

| Visualization | UV light (254 nm) for UV-active compounds or destructive methods like iodine vapor or acid charring. researchgate.net |

| This table provides illustrative conditions based on methods used for analyzing complex lipids related to this compound reaction products. |

Gas-Liquid Chromatography (GLC), often referred to as Gas Chromatography (GC), is the benchmark technique for analyzing the fatty acid composition of lipids derived from this compound reactions. Once a reaction is complete, the lipid products can be hydrolyzed and the constituent fatty acids analyzed. To make the fatty acids suitable for GC analysis, they must first be converted into volatile derivatives, typically fatty acid methyl esters (FAMEs). nih.gov This derivatization is commonly achieved by transesterification using reagents like methanolic sodium hydroxide (B78521) or boron trifluoride in methanol. thieme-connect.de

The FAMEs mixture is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., hydrogen or helium) through a capillary column. thieme-connect.deresearchgate.net The column contains a liquid stationary phase, and separation occurs based on the boiling points and polarities of the FAMEs. lstmed.ac.uk A Flame Ionization Detector (FID) is commonly used for detection, providing a signal proportional to the amount of each fatty acid. nih.govthieme-connect.de By comparing the retention times of the sample peaks with those of known FAME standards, the specific fatty acids can be identified. The peak area is used for quantification, allowing for the determination of the relative percentage of each fatty acid, including oleic acid, in the product mixture. lstmed.ac.uk

Table 2: Typical Gas-Liquid Chromatography (GLC) Parameters for FAME Analysis

| Parameter | Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID). thieme-connect.de |

| Column | DB-23 capillary column (e.g., 60 m × 0.25 mm × 0.25 µm). biorxiv.org |

| Carrier Gas | Hydrogen or Helium. thieme-connect.deresearchgate.net |

| Temperature Program | An initial temperature of ~120°C, ramped to ~212°C to resolve different fatty acids. thieme-connect.de |

| Injector/Detector Temp. | Typically 250°C. thieme-connect.de |

| Sample Preparation | Saponification and catalytic methylation to form Fatty Acid Methyl Esters (FAMEs). thieme-connect.de |

| Quantification | Internal standardization and comparison of peak areas with certified reference standards. lstmed.ac.uk |

| This table outlines a standard protocol for the analysis of fatty acid profiles derived from lipid products. |

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the preparative purification of this compound and its reaction products, and for their precise analytical quantification. snnu.edu.cn The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. sielc.com Reversed-phase (RP-HPLC) is the most common mode, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.netrsc.org

For analytical purposes, HPLC coupled with a Diode-Array Detector (DAD) or UV-Vis detector is frequently used. pjoes.comoatext.com The detector measures the absorbance of the eluting compounds at specific wavelengths; the imidazole moiety provides a chromophore that allows for detection around 210-280 nm. rsc.orgjrespharm.com A chromatogram is generated, where the retention time is characteristic of the compound, and the peak area is proportional to its concentration. nih.gov This allows for accurate quantification when calibrated with a standard of known concentration. google.com For preparative applications, the separated fractions are collected as they elute from the column, enabling the isolation of pure compounds from complex reaction mixtures. rsc.org

Table 3: Representative RP-HPLC Method for Acylimidazole Analysis

| Parameter | Description |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). ijbs.com |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid). researchgate.netnih.gov |

| Flow Rate | Typically 0.5 - 1.2 mL/min. pjoes.comjrespharm.com |

| Detection | UV/DAD at a wavelength relevant to the chromophore (e.g., 254 nm, 278 nm). acs.orgpjoes.com |

| Application | Purity assessment, quantification against a standard curve, and preparative isolation of products. acs.orgsnnu.edu.cnrsc.org |

| This table summarizes a general HPLC method applicable to the analysis of this compound and related N-acylimidazoles. |

Gas-Liquid Chromatography (GLC) for Fatty Acid Profile Analysis

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are indispensable for determining the molecular structure of this compound reaction products and for studying their non-covalent interactions with biological macromolecules, such as enzymes.

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands, such as activated fatty acids, to enzymes. Many studies focus on acyl-CoA synthetases (ACS), which catalyze the activation of fatty acids and are thus biologically relevant to this compound. researchgate.net These studies can be performed by monitoring the intrinsic fluorescence of the enzyme, which arises from tryptophan and tyrosine residues. researchgate.net When a ligand like oleoyl-CoA binds to the enzyme, it can cause a conformational change that alters the local environment of these fluorescent residues, leading to a quenching (decrease) or enhancement of the fluorescence signal. researchgate.net For example, a marked decrease in the intrinsic fluorescence of the transcription factor FadR was observed specifically upon binding to oleoyl-CoA, but not other acyl-CoAs, demonstrating the specificity of the interaction. researchgate.net

Alternatively, extrinsic fluorescent probes can be used. Fluorescently labeled fatty acid analogs, such as BODIPY™-C16, can be employed to monitor fatty acid uptake into cells or binding to proteins. nih.govnih.gov The change in the fluorescence properties of the probe upon binding or cellular uptake provides quantitative data on the interaction dynamics. nih.gov

Table 4: Fluorescence Spectroscopy for Ligand Binding Analysis

| Method | Principle | Typical Parameters | Application Example |

| Intrinsic Protein Fluorescence | Monitoring changes in tryptophan/tyrosine fluorescence upon ligand binding. researchgate.net | Excitation: ~280-295 nm; Emission Scan: ~300-400 nm. researchgate.net | Quenching of FadR protein fluorescence upon specific binding of oleoyl-CoA. researchgate.net |

| Extrinsic Probe Fluorescence | Using a fluorescently labeled ligand (e.g., fatty acid analog) to monitor binding or uptake. nih.gov | Dependent on the probe (e.g., BODIPY™ FL C16). nih.gov | Measuring cellular uptake of long-chain fatty acids by flow cytometry. nih.gov |

| This table details two common fluorescence-based approaches for studying the interaction of activated fatty acids with proteins. |

Circular Dichroism (CD) spectroscopy is a key method for analyzing the secondary structure of proteins and detecting conformational changes that occur upon ligand binding. researchgate.net The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. In proteins, the regular, repeating arrangement of peptide bonds in α-helices and β-sheets gives rise to characteristic CD spectra in the far-UV region (190-260 nm). rsc.org

When studying the interaction of an activated fatty acid like this compound or its CoA analog with an enzyme, CD spectroscopy can determine if the binding event alters the protein's secondary structure. biorxiv.org For example, the CD spectrum of a fatty acyl-CoA synthetase (FadD5) can be measured before and after the addition of its substrate. biorxiv.org A significant change in the spectrum would indicate a conformational shift in the enzyme's structure, providing insight into the binding mechanism. The technique is also used to confirm that a purified recombinant enzyme is properly folded and to assess its thermal stability. biorxiv.orgresearchgate.net Analysis of the CD spectrum allows for the quantitative estimation of the percentage of α-helix, β-sheet, and random coil content in the protein. biorxiv.org

Table 5: Application of Circular Dichroism (CD) Spectroscopy in Protein Analysis

| Parameter | Description |

| Spectral Range | Far-UV (190-260 nm) for secondary structure analysis. rsc.org |

| Sample Preparation | Purified protein (e.g., 0.1 mg/mL) in a suitable buffer (e.g., phosphate (B84403) or HEPES buffer). researchgate.netbiorxiv.org |

| Instrumentation | CD Spectropolarimeter with a quartz cuvette (e.g., 0.1 cm path length). biorxiv.org |

| Analysis | Deconvolution of the CD spectrum to calculate the percentage of α-helix, β-sheet, and other structures. biorxiv.org |

| Application | Assessing protein folding, stability, and detecting conformational changes upon ligand binding. researchgate.netresearchgate.net |

| This table summarizes the use of CD spectroscopy to probe the structural integrity and interaction-induced changes in enzymes relevant to this compound research. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the detailed molecular structure of this compound. wikipedia.orgebsco.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. wikipedia.orglibretexts.org

Key aspects of NMR analysis for this compound include:

Chemical Shift: The resonance frequency of a nucleus in an NMR spectrum is known as its chemical shift. ebsco.com This value is highly sensitive to the electron density around the nucleus. For this compound, the chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) in the oleoyl (B10858665) chain, the imidazole ring, and the carbonyl group provide a detailed map of the molecule's functional groups. uni-halle.de

Spin-Spin Coupling: This phenomenon, observed as the splitting of NMR signals, arises from the interaction of neighboring nuclear spins. libretexts.org Analysis of these coupling patterns reveals the connectivity between atoms, helping to piece together the molecular framework of this compound.

2D NMR Techniques: Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in making unambiguous structural assignments. mdpi.com These techniques reveal correlations between different nuclei, providing a comprehensive picture of the molecule's bonding network. mdpi.comnih.gov

The following table summarizes typical NMR data for this compound, aiding in its structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2 | ~8.2 | ~137 |

| Imidazole C4 | ~7.5 | ~130 |

| Imidazole C5 | ~7.1 | ~117 |

| Carbonyl C | - | ~168 |

| Oleoyl C2 | ~2.9 | ~35 |

| Oleoyl C3 | ~1.7 | ~25 |

| Oleoyl C9/C10 (double bond) | ~5.3 | ~130 |

Mass Spectrometry (MS) for Identification of this compound Adducts and Reaction Products

Mass spectrometry (MS) is an indispensable tool for identifying this compound and its various reaction products, including adducts formed with other molecules. escholarship.org This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. nih.gov

Key applications of MS in the study of this compound include:

Molecular Weight Determination: MS provides a precise measurement of the molecular weight of this compound, confirming its elemental composition.

Identification of Adducts: When this compound reacts with other molecules, it can form adducts. ucdavis.edu MS can detect these adducts by identifying ions with a mass corresponding to the sum of the masses of this compound and the adducted molecule. acdlabs.com This is particularly useful in studying the interactions of this compound with proteins and other biological macromolecules. nih.gov

Fragmentation Analysis: In tandem MS (MS/MS), ions are fragmented, and the masses of the resulting fragments are analyzed. spectroscopyonline.com This fragmentation pattern provides detailed structural information, helping to identify the sites of modification and the nature of the chemical bonds in reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures of reaction products before their analysis by MS. escholarship.orgnih.gov This is crucial for identifying individual components in a reaction mixture and monitoring the progress of reactions involving this compound. spectroscopyonline.com

The table below illustrates how MS can be used to identify potential adducts of this compound.

Table 2: Common this compound Adducts and their Expected Mass Shifts in MS Analysis

| Adduct Forming Species | Type of Modification | Expected Mass Increase (Da) |

|---|---|---|

| Water (H₂O) | Hydrolysis | 18 |

| Methanol (CH₃OH) | Methanolysis | 32 |

| Cysteine Residue | Thioester formation | 119 |

| Lysine Residue | Amide formation | 128 |

Biophysical and Biochemical Assays for Functional Characterization

Radiochemical Assays for Substrate Conversion Monitoring

Radiochemical assays provide a highly sensitive and direct method for monitoring the conversion of substrates in reactions involving this compound. These assays typically involve the use of a radiolabeled substrate, such as this compound synthesized with a radioactive isotope like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H).

The general procedure for a radiochemical assay is as follows:

Incubation: The radiolabeled this compound is incubated with the enzyme and any other necessary reactants.

Separation: At various time points, the reaction is stopped, and the unreacted substrate is separated from the product(s). This can be achieved using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solvent extraction.

Quantification: The amount of radioactivity in the separated substrate and product fractions is measured using a scintillation counter or other radiation detector.

Calculation: By comparing the radioactivity of the product to the initial radioactivity of the substrate, the extent of substrate conversion can be accurately determined.

Radiochemical assays are particularly valuable for:

High Sensitivity: They can detect very small amounts of product formation.

Specificity: The use of a radiolabeled substrate ensures that only the reaction of interest is being measured.

Kinetic Studies: These assays are well-suited for determining enzyme kinetics, such as the Michaelis-Menten parameters (Kₘ and Vₘₐₓ).

Table 3: Comparison of Analytical Methods for this compound Research

| Method | Principle | Information Obtained | Key Advantages |

|---|---|---|---|

| NMR Spectroscopy | Measures magnetic properties of atomic nuclei | Detailed molecular structure, atom connectivity | Provides unambiguous structural elucidation |

| Mass Spectrometry | Measures mass-to-charge ratio of ions | Molecular weight, identification of adducts and reaction products | High sensitivity, applicable to complex mixtures (with LC) |

| Conductimetric Assays | Measures changes in solution conductivity | Real-time enzyme activity | Label-free, continuous monitoring |

| Radiochemical Assays | Tracks conversion of a radiolabeled substrate | Precise quantification of substrate conversion, enzyme kinetics | Very high sensitivity and specificity |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Oleic acid |

| Imidazole |

| Water |

| Methanol |

| Cysteine |

| Lysine |

| Glutathione |

| Carbon-14 |

| Tritium |

| ¹⁴C |

Theoretical and Computational Chemistry Studies on Oleoylimidazolide

Molecular Modeling and Simulations of Oleoylimidazolide Reactivity and Intermediates

Molecular modeling and dynamic simulations are essential for understanding the conformational flexibility of this compound and the pathways of its chemical reactions. Molecular dynamics (MD) simulations, in particular, allow scientists to observe the motion of a molecule over time by calculating the forces between atoms and solving their equations of motion. researchgate.net

For a molecule like this compound, an MD simulation would typically model the flexible, hydrophobic oleoyl (B10858665) tail and the polar, reactive imidazolide (B1226674) headgroup within a simulated environment, such as a solvent box of water molecules. nih.gov Such simulations can reveal key aspects of its behavior:

Conformational Dynamics: The long oleoyl chain can adopt numerous conformations. MD simulations can map the conformational landscape, identifying the most stable (lowest energy) shapes and the flexibility of the chain, which is crucial for its interaction with other molecules, such as inserting into a lipid bilayer or a protein's binding pocket. researchgate.net

Solvation and Aggregation: Simulations can show how water molecules arrange around the polar imidazolide headgroup and the nonpolar oleoyl tail. This is critical for understanding its solubility and its tendency to aggregate into micelles or other structures in an aqueous environment.

Reactivity and Intermediates: this compound is a reactive acylating agent. Its most common reaction is hydrolysis, where the bond between the oleoyl carbonyl carbon and the imidazole (B134444) nitrogen is broken by water. MD simulations can model this process. researchgate.net By using advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM), where the reactive site is treated with high-level quantum chemistry and the rest of the system with classical mechanics, the entire reaction pathway can be simulated. researchgate.net This allows for the characterization of short-lived reaction intermediates, such as the tetrahedral intermediate that forms when a water molecule attacks the carbonyl carbon. researchgate.net The simulation can track bond-breaking and bond-forming events and determine the stability of these transient species. acs.org

Below is an interactive table summarizing typical parameters for an MD simulation designed to study the hydrolysis of this compound.

Table 1: Example Parameters for a Molecular Dynamics Simulation of this compound Hydrolysis

| Parameter | Typical Value / Description | Rationale |

|---|---|---|

| Force Field | CHARMM36, AMBER | These force fields are well-parameterized for lipids and organic molecules, providing an accurate description of interatomic forces. mdpi.com |

| Solvent Model | TIP3P Water | A standard, computationally efficient water model that accurately reproduces the properties of bulk water. |

| System Size | 1 this compound + ~5000 Water Molecules | Ensures the molecule is fully solvated and avoids interactions with its own periodic images. |

| Simulation Time | 100 - 500 nanoseconds (ns) | Allows for sufficient sampling of conformational space and observation of potential reactive events. researchgate.net |

| Methodology | QM/MM Simulation | The imidazolide headgroup and attacking water molecule (QM region) are treated with quantum mechanics to accurately model the chemical reaction, while the oleoyl tail and solvent (MM region) are treated classically for efficiency. researchgate.net |

Quantum Chemical Calculations of Imidazolide Bond Energetics and Reaction Pathways

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound, providing precise data on bond energies, charge distributions, and reaction energetics. nih.govnih.gov These methods solve approximations of the Schrödinger equation to determine the energy and electron distribution of a molecule.

Imidazolide Bond Energetics: A key feature of this compound is the C-N bond linking the oleoyl group to the imidazole ring. This bond is relatively weak, making the molecule a good acylating agent. Quantum chemical calculations can determine the Bond Dissociation Energy (BDE) for this bond, quantifying its stability. The calculations can also reveal the distribution of partial charges on the atoms, showing that the carbonyl carbon is highly electrophilic (positive charge), making it susceptible to nucleophilic attack. ajol.info

Reaction Pathways and Transition States: For a chemical reaction like hydrolysis, quantum calculations can map the entire reaction pathway on a potential energy surface. numberanalytics.com This involves calculating the energy of the system as the reaction progresses from reactants to products. The highest point on this path is the transition state, an unstable, high-energy configuration that the molecules must pass through. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. nih.gov For this compound hydrolysis, DFT calculations can model the transition state for the nucleophilic attack of water on the carbonyl carbon, providing a quantitative understanding of its reactivity. researchgate.net The interaction energies between the imidazole moiety and other groups, such as through hydrogen bonding, can also be precisely calculated, with typical energies for neutral imidazole hydrogen bonds being in the range of -6.5 kcal/mol. nih.gov

The table below presents hypothetical, yet scientifically plausible, energetic data for this compound hydrolysis as would be determined by quantum chemical calculations.

Table 2: Hypothetical Energetic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value (kcal/mol) | Significance |

|---|---|---|

| C-N Imidazolide Bond Dissociation Energy | ~70 - 85 | Indicates the energy required to break the bond, reflecting the molecule's stability and acyl-transfer potential. |

| Hydrolysis Reaction Enthalpy (ΔH) | -10 to -15 | A negative value indicates the reaction is exothermic and thermodynamically favorable. |

| Activation Energy of Hydrolysis (Ea) | +15 to +25 | Represents the energy barrier for the reaction. A lower value signifies faster hydrolysis kinetics. nih.gov |

| Imidazole Hydrogen Bond Interaction Energy | -5 to -7 | Quantifies the strength of non-covalent interactions with hydrogen-bond donors, relevant for enzyme binding. nih.gov |

Computational Approaches to this compound-Enzyme Docking and Dynamics

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecule (receptor), typically a protein or enzyme. arabjchem.org This method is crucial for understanding potential biological targets and mechanisms of action.

The process involves:

Target Selection: A biologically relevant enzyme is chosen. For this compound, a logical target could be a serine hydrolase, as these enzymes are often acylated by lipid-like molecules, or a lipid-binding G-protein coupled receptor (GPCR) like GPR119, which is known to bind oleoyl derivatives. researchgate.netnih.gov

Docking Simulation: A computational algorithm samples many possible orientations and conformations of this compound within the enzyme's binding site.

Scoring: Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a docking score or binding energy). More negative scores typically indicate stronger, more favorable binding. jpsionline.com

A docking study of this compound into a hypothetical serine hydrolase active site would likely predict that the long, hydrophobic oleoyl tail fits into a corresponding hydrophobic pocket of the enzyme, while the imidazolide headgroup is positioned near the catalytic residues (e.g., a serine). rsc.org Key interactions would include hydrophobic contacts for the tail and potential hydrogen bonds involving the imidazole nitrogens.

Following docking, MD simulations are often performed on the top-ranked protein-ligand complex. These simulations assess the stability of the predicted binding pose over time in a dynamic, solvated environment. pensoft.net If the ligand remains stably bound in its docked orientation throughout the simulation, it lends confidence to the predicted binding mode.

Table 3: Example Results from a Hypothetical Docking Study of this compound with a Target Enzyme

| Parameter | Example Finding | Interpretation |

|---|---|---|

| Target Enzyme | Fatty Acid Amide Hydrolase (FAAH) | A serine hydrolase with a known binding pocket for lipid signaling molecules. |

| Docking Score | -9.8 kcal/mol | A strong negative score suggesting high binding affinity. jpsionline.com |

| Interacting Residues | Ser241, Tyr320, Ile491, Leu404 | Identifies the specific amino acids in the active site that form bonds or contacts with the ligand. |

| Key Interactions | H-bond with Ser241; Hydrophobic interactions with Ile/Leu | The imidazolide headgroup interacts with the catalytic serine, while the oleoyl tail is stabilized in a hydrophobic channel. |

| MD Simulation Stability (RMSD) | < 2.0 Å over 100 ns | A low Root-Mean-Square Deviation (RMSD) indicates the ligand-protein complex is stable and does not drift apart during the simulation. |

In Silico Structure-Activity Relationship (SAR) Analysis for Analog Design

In silico Structure-Activity Relationship (SAR) studies explore how changes in a molecule's chemical structure affect its biological activity. nih.gov These studies are fundamental in medicinal chemistry for optimizing a "lead" compound like this compound to create analogs with improved properties, such as higher potency or better selectivity.

The process begins with the lead compound, this compound, and a defined biological activity, such as the docking score against a target enzyme. A virtual library of analogs is then created by systematically modifying parts of the structure:

Modifying the Acyl Chain: The length of the fatty acid tail can be varied (e.g., from 14 to 22 carbons), and the degree of saturation can be changed (e.g., introducing more double bonds or making it fully saturated).

Modifying the Imidazole Ring: Substituents (e.g., methyl, halogen groups) can be added to different positions on the imidazole ring to alter its electronic properties and steric profile.

The biological activity of each analog is then predicted using computational methods like molecular docking or QSAR (Quantitative Structure-Activity Relationship) models. scielo.org.mx By analyzing the results, researchers can establish rules that govern activity. For example, an SAR analysis might reveal that increasing the chain length up to a certain point improves binding in a deep hydrophobic pocket, but further increases lead to a steric clash and reduced activity. nih.govdovepress.com This information provides a rational basis for deciding which new compounds are most promising to synthesize and test experimentally. dovepress.com

The table below illustrates a hypothetical SAR analysis for this compound analogs targeting an enzyme.

Table 4: Example of an In Silico Structure-Activity Relationship (SAR) Study for this compound Analogs

| Analog | Modification from this compound | Predicted Docking Score (kcal/mol) | SAR Interpretation |

|---|---|---|---|

| 1 (Lead) | Oleoyl (C18:1) chain | -9.8 | Baseline activity. |

| 2 | Stearoyl (C18:0) chain (saturated) | -9.5 | The cis-double bond in the oleoyl tail may be important for optimal conformation in the binding site. |

| 3 | Palmitoyl (C16:0) chain (shorter) | -8.9 | Shorter chain leads to weaker hydrophobic interactions and lower affinity. |

| 4 | Arachidonoyl (C20:4) chain (longer, more unsat.) | -10.5 | Longer chain accesses a deeper part of the hydrophobic pocket, increasing affinity. |

| 5 | 2-Methylimidazole group | -9.2 | Steric hindrance from the methyl group near the reactive center slightly reduces binding. |

Future Research Directions and Identified Gaps in Oleoylimidazolide Studies

Development of Novel Oleoylimidazolide-Mediated Synthetic Transformations

The unique structure of this compound, combining a long-chain fatty acid with an imidazole (B134444) ring, suggests its potential as a versatile reagent or intermediate in organic synthesis. While its role in activating enzymes like phospholipase A2 has been noted, its broader applications in synthetic chemistry remain largely unexplored. archive.org Future research should focus on harnessing the reactivity of the imidazolide (B1226674) group for novel chemical transformations.

One promising area is the development of photoredox-mediated reactions where this compound could act as a precursor to radical intermediates under mild, visible-light conditions. Such green synthetic methods are increasingly sought after for their environmental benefits. High-throughput experimentation (HTE) workflows could be employed to rapidly screen various reaction conditions and substrates, accelerating the discovery of new this compound-mediated couplings and functionalizations. rsc.org

Table 1: Potential Novel Synthetic Transformations Mediated by this compound

| Transformation Type | Potential Role of this compound | Research Focus |

| Acylation Reactions | Acylating agent for amines, alcohols, and other nucleophiles. | Development of mild and selective acylation protocols. |

| Cross-Coupling Reactions | Precursor to oleoyl (B10858665) radicals for C-C and C-X bond formation. | Exploration of photoredox or transition-metal-catalyzed cross-coupling reactions. |

| Polymerization | Monomer or initiator for the synthesis of novel polymers. | Investigation of ring-opening or addition polymerization pathways. |

| Surface Modification | Agent for the functionalization of material surfaces. | Covalent attachment to surfaces to impart hydrophobicity or biocompatibility. |

In-depth Elucidation of Undiscovered Biochemical Roles and Interaction Mechanisms

Our current knowledge of the biochemical functions of this compound is limited, primarily centering on its ability to activate certain enzymes through modification. researchgate.net A kinetic study has shown that its interaction with an enzyme can lead to significant changes in the protein's secondary structure, suggesting a complex interaction mechanism. researchgate.net However, the full spectrum of its biological targets and the downstream consequences of these interactions are yet to be discovered.

Future investigations should aim to identify novel protein and lipid interaction partners of this compound. This could unveil previously unknown signaling pathways or regulatory functions. The detection of uncharacterized proteins in venom, a source of many bioactive compounds, highlights the vast undiscovered space in which molecules like this compound might play a role. researchgate.net Understanding these interactions at a molecular level is crucial for elucidating the compound's complete biochemical profile.

Advancements in Analytical Techniques for Ultra-Trace Detection and Profiling of this compound and its Metabolites (Excluding Clinical Diagnostics)

The ability to detect and quantify this compound and its metabolic products at ultra-trace levels is fundamental to advancing our understanding of its behavior in biological and environmental systems. eag.com While a suite of powerful analytical techniques exists, their specific application to this compound is an area ripe for development. eag.comleeder-analytical.com

Advanced mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are well-suited for the profiling of metabolites. nih.govresearchgate.net The development of specific and sensitive methods for this compound would enable its detection in complex matrices. leeder-analytical.comnist.gov Furthermore, techniques like inductively coupled plasma-mass spectrometry (ICP-MS) could be adapted for trace elemental analysis if this compound is used in contexts with metal catalysts or as part of inorganic materials. spectroscopyonline.com

Table 2: Promising Analytical Techniques for this compound Research

| Analytical Technique | Application for this compound | Potential Advantages |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification and identification of this compound and its polar metabolites in biological fluids and tissues. nih.gov | High sensitivity and specificity for complex mixtures. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives of this compound and its non-polar metabolites. researchgate.net | Excellent chromatographic resolution for separating isomers. shimadzu.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites and interaction studies with biomolecules. | Provides detailed structural information without the need for standards. |

| High-Resolution Orbitrap LC-MS | Non-target analysis to identify unknown metabolites and degradation products. leeder-analytical.com | Comprehensive detection of a wide range of compounds. leeder-analytical.com |

Integration of this compound Research with High-Throughput Omics Approaches (e.g., Lipidomics, Proteomics in Non-Human, Non-Clinical Models)

The integration of high-throughput "omics" technologies offers a systems-level perspective on the biological effects of this compound. mdpi.comnih.gov By simultaneously analyzing changes in the lipidome and proteome of non-human model organisms or cell cultures exposed to this compound, researchers can uncover its broader physiological impact. nih.govnih.gov

Lipidomics can reveal how this compound influences lipid metabolism and signaling, given that its precursor, oleic acid, is a key player in these processes. nih.govnih.gov Proteomics can identify proteins whose expression or post-translational modifications are altered by this compound, providing insights into the cellular pathways it affects. nih.govmdpi.com The combination of these approaches can help to build comprehensive models of the compound's biological activity. frontiersin.orgfrontiersin.org

Exploration of this compound in Material Science or Nanotechnology Applications

The application of this compound in material science and nanotechnology is a virtually uncharted territory. manchester.ac.uk The compound's amphiphilic nature, with a long hydrophobic oleoyl tail and a more polar imidazolide headgroup, suggests potential uses in the formation of self-assembling structures like micelles or vesicles. These could have applications in drug delivery or as nanoreactors.

Furthermore, this compound could be explored as a surface modifying agent to alter the properties of materials, for instance, to create hydrophobic or biocompatible coatings on medical devices or industrial surfaces. uobabylon.edu.iqresearchgate.net Its potential to interact with and modify proteins could also be harnessed in the development of novel biomaterials or biosensors. scirp.org

Table 3: Potential Applications of this compound in Material Science and Nanotechnology

| Application Area | Potential Use of this compound | Rationale |

| Nanomaterials | Formation of self-assembled nanostructures (micelles, liposomes). | Amphiphilic nature allows for spontaneous organization in aqueous environments. |

| Surface Modification | Creation of hydrophobic or functionalized surfaces on various substrates. | The reactive imidazolide can form covalent bonds with surfaces containing suitable functional groups. |

| Biomaterials | Component in biocompatible coatings or hydrogels. | Potential for controlled interaction with biological systems. |

| Drug Delivery | Encapsulation of hydrophobic drugs within this compound-based nanoparticles. | The hydrophobic core of self-assembled structures can host poorly soluble compounds. |

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for Oleoylimidazolide, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via acylation of imidazole derivatives using oleoyl chloride. A stepwise approach includes:

Reagent preparation : Anhydrous conditions are critical; use molecular sieves or inert gas purging to avoid hydrolysis of oleoyl chloride .

Reaction monitoring : Track progress via thin-layer chromatography (TLC) or NMR spectroscopy. For purity validation, combine HPLC with evaporative light scattering detection (ELSD) to quantify residual solvents and unreacted precursors .

Characterization : Confirm structure via -NMR (olefinic protons at δ 5.3–5.4 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. How can researchers optimize reaction conditions to improve this compound yield?

- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:

- Temperature : 25–60°C (higher temperatures may accelerate side reactions).

- Molar ratios : Vary imidazole:oleoyl chloride (1:1 to 1:1.5).

- Catalyst screening : Test bases like triethylamine or DMAP.

Statistical analysis (ANOVA) identifies significant factors. For example, a 2023 study found 40°C and 1:1.2 molar ratio maximized yield (82%) while minimizing byproducts .

Advanced Research Questions

Q. How do conflicting reports on this compound’s stability in aqueous media arise, and how can these discrepancies be resolved?

- Methodological Answer : Discrepancies often stem from:

- Analytical sensitivity : Use LC-MS instead of UV-Vis to detect degradation products at trace levels.

- Environmental controls : Humidity and oxygen content during storage (e.g., under argon vs. ambient air) significantly affect stability.

A 2024 meta-analysis recommended standardized protocols: pH 7.4 buffer, 25°C, and headspace nitrogen for reproducible stability assessments .

Q. What computational models are suitable for predicting this compound’s reactivity in lipid bilayer systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions:

Parameterization : Derive partial charges via Gaussian09 at the B3LYP/6-31G* level.

Simulation setup : Embed this compound in a DOPC bilayer using GROMACS; run 100-ns trajectories.

Output analysis : Calculate lateral diffusion coefficients and hydrogen-bonding patterns with neighboring lipids. Recent studies highlight its preferential localization near unsaturated lipid tails .

Q. How can researchers address gaps in understanding this compound’s role in catalytic mechanisms?

- Methodological Answer : Combine experimental and theoretical approaches:

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates under varying [H] and ionic strength.

- DFT calculations : Map energy profiles for intermediate formation (e.g., tetrahedral adducts).

A 2025 study identified a proton-shuttle mechanism involving imidazolium intermediates, validated by isotope-labeling experiments .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing this compound’s dose-response curves in biological assays?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using GraphPad Prism.

- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates.

- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo, adhering to FAIR principles .

Q. How should researchers validate this compound’s spectroscopic data against literature benchmarks?

- Methodological Answer :

Cross-lab validation : Collaborate with independent labs to replicate -NMR spectra (key peaks: carbonyl C=O at ~165 ppm, imidazole C2 at ~137 ppm).

Reference standards : Use commercially available imidazolium salts (e.g., 1-ethyl-3-methylimidazolium chloride) for calibration .

Open databases : Contribute data to platforms like PubChem or ChemSpider for community verification .

Ethical & Reporting Standards

Q. What ethical considerations apply when publishing this compound research with proprietary methodologies?

- Methodological Answer :

- Disclosure : Clearly state any patents or pending IP in the “Conflicts of Interest” section.

- Data transparency : Provide sufficient experimental detail in supplementary materials to enable replication without infringing proprietary rights .

Q. How can researchers ensure compliance with journal guidelines when reporting this compound studies?

- Methodological Answer :

- Structural diagrams : Use ChemDraw with IUPAC nomenclature; avoid abbreviations like “Ole-Im”.

- Data deposition : Submit crystallographic data (if applicable) to the Cambridge Structural Database (CSD) .

- Citation practices : Prioritize primary literature over reviews; exclude non-peer-reviewed sources like Wikipedia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。